molecular formula C8H7F2NO3 B13113283 2-(Difluoromethoxy)-3-methylisonicotinicacid

2-(Difluoromethoxy)-3-methylisonicotinicacid

Cat. No.: B13113283
M. Wt: 203.14 g/mol
InChI Key: RVAQXIDKGYZYPU-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-3-methylisonicotinic acid is a fluorinated organic compound that belongs to the class of isonicotinic acids. The presence of the difluoromethoxy group (OCF₂H) in its structure imparts unique physicochemical properties, making it a compound of interest in various scientific fields. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, which are advantageous in pharmaceutical and agrochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 3-methylisonicotinic acid, is reacted with a difluoromethylating agent like difluoromethyl ether (ClCF₂H) under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)-3-methylisonicotinic acid may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, the development of greener synthetic routes, such as using non-ozone depleting difluorocarbene reagents, is being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-3-methylisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-3-methylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to modulation of biological pathways and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-3-methylisonicotinic acid is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of the difluoromethoxy group enhances its stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

2-(difluoromethoxy)-3-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H7F2NO3/c1-4-5(7(12)13)2-3-11-6(4)14-8(9)10/h2-3,8H,1H3,(H,12,13)

InChI Key

RVAQXIDKGYZYPU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC(F)F)C(=O)O

Origin of Product

United States

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